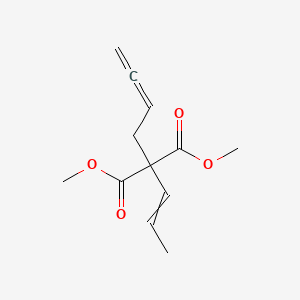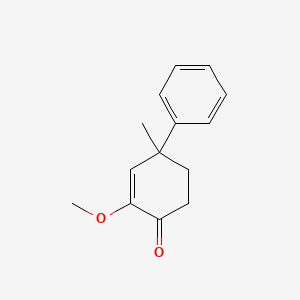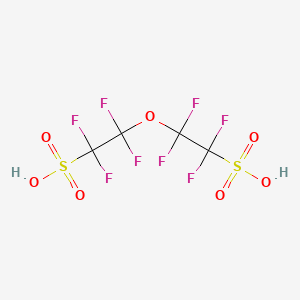
2-Tridecylheptadec-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tridecylheptadec-2-enal is a long-chain aldehyde with the molecular formula C30H58O. It is a biogenic acyclic aldehyde, often found in marine red algae such as Laurencia undulata . This compound is known for its unique structure and potential bioactive properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tridecylheptadec-2-enal can be synthesized through the Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated alkene in the presence of a nucleophile . This method is known for its simplicity and high yield. The reaction typically requires a base catalyst, such as DABCO (1,4-diazabicyclo[2.2.2]octane), and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound is less common, but it can be extracted from natural sources like marine red algae. The extraction process involves solvent extraction followed by purification using column chromatography and high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tridecylheptadec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Tridecylheptadec-2-enal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It has shown moderate in vitro anthelmintic activity against parasitic stages of certain nematodes.
Medicine: Its derivatives are being explored for potential anti-asthmatic and antioxidant activities.
Industry: It is used in the formulation of fragrances and flavors due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 2-Tridecylheptadec-2-enal involves its interaction with biological membranes and enzymes. It can inhibit oxidative enzymes like myeloperoxidase (MPO) and modulate the expression of antioxidative enzymes such as glutathione (GSH) and superoxide dismutase (SOD) . These interactions contribute to its antioxidant and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecenal: Another long-chain aldehyde with similar structural features.
2-Butyloct-2-enal: A shorter-chain aldehyde synthesized through similar methods.
Uniqueness
2-Tridecylheptadec-2-enal stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its bioactivity, particularly its anthelmintic and antioxidant activities, also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
112642-50-9 |
|---|---|
Formule moléculaire |
C30H58O |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
2-tridecylheptadec-2-enal |
InChI |
InChI=1S/C30H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
Clé InChI |
WPASVKPMONFFCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=C(CCCCCCCCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)






![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)



![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)

![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
